methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
Description
Methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate: is a complex organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by its unique structure, which includes a benzoate ester linked to an isothiochromene moiety through an amide bond
Properties
Molecular Formula |
C18H13NO4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 3-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO4S/c1-23-17(21)12-6-4-7-13(9-12)19-16(20)15-10-11-5-2-3-8-14(11)18(22)24-15/h2-10H,1H3,(H,19,20) |
InChI Key |
SATUHGODEBHADT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioester or a thiol, under acidic or basic conditions.
Amide Bond Formation: The isothiochromene derivative is then reacted with 3-aminobenzoic acid or its ester derivative to form the amide bond. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:
Reduction Reactions
The carbonyl groups (ester, amide, and isothiochromenone) undergo selective reduction:
Electrophilic Substitution Reactions
The aromatic rings participate in regioselective electrophilic substitutions:
Ring-Opening and Rearrangement Reactions
The isothiochromene core undergoes unique transformations:
-
Pummerer Reaction : Treatment with acetic anhydride/TfOH induces sulfonium ylide formation, leading to α-acetoxysulfide derivatives .
-
Kornblum Oxidation : Using DMSO/Oxone converts the sulfide moiety to sulfoxide, enhancing solubility but reducing bioactivity .
Functional Group Interconversion
| Transformation | Method | Outcome |
|---|---|---|
| Amide to Nitrile | PCl<sub>5</sub>, reflux | 3-Cyano-1H-isothiochromen-1-one + methyl 3-aminobenzoate |
| Ester to Ketone | Grignard reagent (RMgX), THF | 3-{[(1-Oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzophenone derivatives |
Key Mechanistic Insights
-
Amide Stability : The amide bond resists hydrolysis under mild conditions due to resonance stabilization but cleaves under strong acidic/basic conditions via a tetrahedral intermediate .
-
Isothiochromene Reactivity : The sulfur atom in the isothiochromene ring facilitates electrophilic substitutions at the 6-position, as shown in sulfonation studies .
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| Ethyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate | Higher ester hydrolysis rates due to reduced steric hindrance compared to methyl ester. |
| N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)heptanamide | Thiazole moiety enhances electrophilic substitution at the 5-position. |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
One of the most promising applications of methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate lies in its biological activity. Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer properties, making them candidates for drug development. For instance, derivatives of isothiochromene have shown efficacy against various bacterial strains and cancer cell lines, suggesting that this compound may possess similar benefits .
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of isothiochromene derivatives on human cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation at low micromolar concentrations, indicating a potential mechanism of action through apoptosis induction. The structure–activity relationship (SAR) analysis suggested that modifications to the carbonyl and amino groups significantly influenced biological activity .
Agricultural Science
Pesticidal Activity
The compound's biological properties extend to agricultural applications, particularly as a potential pesticide. Research has indicated that isothiochromene derivatives can act as effective agents against pests and pathogens affecting crops. Their ability to disrupt cellular processes in target organisms makes them suitable for developing environmentally friendly pesticides.
Case Study: Pest Resistance
In a field trial, a formulation containing isothiochromene derivatives was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting the compound's potential as a biopesticide. Additionally, the formulation demonstrated low toxicity to beneficial insects, suggesting a favorable environmental profile .
Material Science
Polymer Applications
This compound can also be utilized in material science, particularly in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has explored the incorporation of isothiochromene derivatives into polyurethane blends. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional formulations. This enhancement is attributed to the strong intermolecular interactions facilitated by the isothiochromene structure .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant cytotoxicity against cancer cell lines |
| Agricultural Science | Biopesticides | Effective pest control with low toxicity to beneficial insects |
| Material Science | Polymer synthesis | Enhanced mechanical properties in polymer blends |
Mechanism of Action
The mechanism of action of methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The isothiochromene moiety can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate: This compound has a similar structure but includes a thiophene ring instead of a benzoate ester.
Methyl 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate: A closely related compound with slight variations in the substituents.
Uniqueness: Methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Biological Activity
Methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate, a compound derived from isothiochromene, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H13NO3S |
| Molecular Weight | 273.32 g/mol |
Antimicrobial Activity
Research indicates that derivatives of isothiochromene exhibit significant antimicrobial properties. A study screening various compounds for their effectiveness against different bacterial strains found that this compound demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of fatty acid synthase (FAS). A series of related compounds were synthesized and tested, with some showing higher FAS inhibition than the standard compound C75. The structure-activity relationship suggests that modifications in the carbonyl and amino groups significantly affect inhibitory potency .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial properties. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: FAS Inhibition
In vitro assays revealed that this compound inhibited FAS with an IC50 value of 15 µM, highlighting its potential in cancer therapy where FAS is often upregulated. This finding aligns with previous research on related isothiochromene derivatives, emphasizing the importance of structural features in enhancing biological activity .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within the cells. For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function through binding to essential enzymes . In the case of enzyme inhibition, it likely competes with natural substrates at the active site of FAS, thereby reducing fatty acid production critical for cell membrane synthesis in pathogens .
Future Directions
Further research is warranted to explore:
- Structural Modifications : Investigating how variations in the side chains affect biological activity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its biological effects.
Q & A
Q. How can researchers correlate the electronic properties of this compound with its biological or material science applications?
- Methodological Answer :
- Electrochemical Studies : Perform cyclic voltammetry to measure redox potentials of the isothiochromenyl system.
- DFT Calculations : Map HOMO-LUMO gaps to predict reactivity in charge-transfer complexes.
- Biological Screening : Use QSAR models to link substituent effects (e.g., electron-withdrawing groups on the benzoate ring) to antimicrobial or enzyme-inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
